Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate

soluble epoxide hydrolase enzyme inhibition cardiovascular research

This compound uniquely combines sub‑nanomolar sEH inhibition (IC50 0.400 nM) with exceptional selectivity over COX‑2 (>25,000‑fold) and 5‑LOX (>250,000‑fold), enabling clean dissection of the EET signaling pathway without off‑target prostaglandin or leukotriene interference. Its balanced drug‑like properties (XLogP3 3.6, TPSA 55.8 Ų, single H‑bond donor) position it as an ideal CNS‑penetrant scaffold and a versatile synthetic intermediate with multiple functionalization handles.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 128425-37-6
Cat. No. B048013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate
CAS128425-37-6
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)OC)C(=C1O)C(=O)OC
InChIInChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3
InChIKeyZEDVHZRVULPCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate (CAS 128425-37-6) for Research Procurement


Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate (CAS 128425-37-6) is a polycyclic aromatic compound belonging to the substituted 1-naphthoate ester class, characterized by hydroxyl substitution at position 2, methoxy substitution at position 8, and methyl substitution at position 3 on the naphthalene backbone, with a methyl ester group at position 1 . The compound serves as a useful synthetic intermediate in the preparation of complex organic molecules [1], and has documented biological activity as a potent inhibitor of human soluble epoxide hydrolase (sEH) with an IC50 of 0.400 nM [2].

Why Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate Cannot Be Replaced by Generic Naphthoate Analogs


The substitution pattern on the naphthalene core critically determines both synthetic utility and biological activity. The precise positioning of the 2-hydroxy, 8-methoxy, and 3-methyl substituents on the 1-naphthoate scaffold of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is not arbitrary; it defines a unique chemical space that generic naphthoate esters cannot replicate. Closely related compounds such as methyl 2-hydroxy-3-methyl-1-naphthoate (lacking the 8-methoxy group, CAS 67176-23-2) and methyl 8-methoxy-1-naphthoate (lacking the 2-hydroxy and 3-methyl groups, CAS 6039-60-7) possess fundamentally different molecular properties, including altered hydrogen bonding capacity (H-bond donor count of 0 vs. 1), topological polar surface area (35.5 Ų vs. 55.8 Ų), and lipophilicity (LogP values differing by ≥0.6 units), all of which affect solubility, permeability, and target engagement [1]. These structural differences translate directly into divergent biological activity profiles, as demonstrated by quantitative enzyme inhibition data [2].

Quantitative Differentiation Evidence: Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate vs. Analogs


Sub-nanomolar sEH Inhibition Potency: 0.400 nM IC50

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate demonstrates exceptional potency as an inhibitor of recombinant human soluble epoxide hydrolase (sEH), with an IC50 value of 0.400 nM in a validated fluorescence-based assay [1]. While direct comparative data for structurally analogous naphthoate esters in the same assay system are not publicly available, this sub-nanomolar potency places the compound among the most potent sEH inhibitors documented in the naphthoate chemical class [2].

soluble epoxide hydrolase enzyme inhibition cardiovascular research

High Selectivity Window: >25,000-fold Discrimination Against COX-2

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate exhibits profound selectivity for sEH over cyclooxygenase-2 (COX-2), with an IC50 greater than 10,000 nM against human recombinant COX-2 compared to 0.400 nM against sEH, representing a selectivity window exceeding 25,000-fold [1]. This selectivity profile contrasts with many non-selective anti-inflammatory agents that inhibit both pathways, potentially confounding experimental interpretation.

target selectivity off-target profiling inflammation

Extended Selectivity: >250,000-fold Discrimination Against 5-Lipoxygenase

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate shows no measurable inhibition of human recombinant 5-lipoxygenase (5-LOX) at concentrations up to 100,000 nM (IC50 > 100,000 nM), while potently inhibiting sEH at 0.400 nM [1]. This represents a selectivity window exceeding 250,000-fold between these two eicosanoid pathway enzymes, both of which are commonly implicated in inflammatory signaling cascades.

lipoxygenase eicosanoid pathway target specificity

Distinct Topological Polar Surface Area: 55.8 Ų Enables Blood-Brain Barrier Penetration Potential

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate possesses a topological polar surface area (TPSA) of 55.8 Ų , a value that falls well below the established threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration. In contrast, closely related naphthoate analogs such as methyl 8-methoxy-1-naphthoate (CAS 6039-60-7) exhibit a substantially lower TPSA of 35.5 Ų due to the absence of the 2-hydroxy group, while methyl 1-hydroxy-3-methyl-2-naphthoate (CAS 67176-23-2) shows an intermediate TPSA of 46.5 Ų, reflecting different substitution patterns [1].

CNS drug discovery blood-brain barrier molecular property optimization

Hydrogen Bond Donor Count Differentiation: Critical for Solubility and Target Binding

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate possesses one hydrogen bond donor (the 2-hydroxy group), whereas the structurally related methyl 8-methoxy-1-naphthoate (CAS 6039-60-7) has zero hydrogen bond donors due to the absence of any hydroxyl substitution on the naphthalene core [1]. The presence of a single H-bond donor in the target compound contributes to a balanced hydrophilicity-lipophilicity profile (calculated XLogP3 = 3.6) that supports both membrane permeability and aqueous solubility, while the zero-donor analog is more lipophilic and may exhibit limited solubility in aqueous assay buffers .

hydrogen bonding drug-likeness ADME properties

Optimal Research Applications for Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate (CAS 128425-37-6)


Soluble Epoxide Hydrolase (sEH) Inhibitor Tool Compound for Cardiovascular and Inflammation Studies

This compound is optimally deployed as a high-potency sEH inhibitor tool compound in cardiovascular and inflammation research. With an IC50 of 0.400 nM against human sEH [1] and a selectivity window exceeding 25,000-fold over COX-2 , it enables precise pharmacological dissection of the epoxyeicosatrienoic acid (EET) signaling pathway without confounding modulation of prostaglandin biosynthesis. Researchers investigating hypertension, vascular inflammation, or ischemic injury can utilize this compound to establish sEH-dependent phenotypes with minimal off-target interference.

Eicosanoid Pathway Selectivity Profiling: sEH vs. 5-LOX Discrimination

The compound's exceptional selectivity for sEH over 5-lipoxygenase (>250,000-fold discrimination) [1] makes it an ideal reagent for studies requiring clean separation of the cytochrome P450 epoxygenase pathway from the leukotriene biosynthesis pathway. In experimental systems where both sEH and 5-LOX are expressed (e.g., immune cells, vascular endothelium), this compound allows researchers to attribute observed biological effects specifically to sEH inhibition without the ambiguity introduced by dual-pathway modulators.

CNS-Targeted sEH Inhibitor Scaffold with Optimized Physicochemical Properties

The compound's topological polar surface area of 55.8 Ų (below the 90 Ų BBB penetration threshold) combined with balanced lipophilicity (XLogP3 = 3.6) and a single hydrogen bond donor [1] positions it as a promising scaffold for developing CNS-penetrant sEH inhibitors. Researchers exploring the role of sEH in neurological conditions such as neuropathic pain, stroke recovery, or neuroinflammation will find this compound's property profile advantageous for initial proof-of-concept studies requiring BBB penetration. Analogs with lower TPSA (e.g., 35.5 Ų for methyl 8-methoxy-1-naphthoate) may exhibit superior BBB penetration but at the cost of reduced aqueous solubility, while analogs with higher TPSA risk CNS exclusion .

Synthetic Intermediate for Substituted Naphthoate-Derived Pharmaceuticals and Agrochemicals

As documented in multiple vendor technical datasheets, Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate serves as a useful synthetic intermediate in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals [1]. The compound's multiple functional handles—the 2-hydroxy group (capable of alkylation, acylation, or oxidation), the 8-methoxy group (amenable to demethylation for further functionalization), and the methyl ester (hydrolyzable to the carboxylic acid)—provide synthetic chemists with versatile entry points for building diverse naphthalene-based chemical libraries. The established synthetic route via esterification of 2-hydroxy-8-methoxy-3-methyl-1-naphthoic acid with methanol ensures reliable access to this building block for medicinal chemistry campaigns.

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